Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo-
Description
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a versatile molecule for chemical synthesis and research.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-[(5-cyano-2-hydroxy-4-methyl-6-oxo-1H-pyridin-3-yl)methylidene]acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(3-11)9(15)13-10(16)8(5)4-12-6(2)14/h4H,1-2H3,(H2,13,15,16) |
InChI Key |
YFJUMAWZEGIRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C=NC(=O)C)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its high yield and the absence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact. The process typically involves heating the reactants to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with similar chemical properties.
2-(Methyldithio)Pyridine-3-Carbonitrile: Known for its antimicrobial activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Used as an inhibitor in corrosion protection.
Uniqueness
Pyridine-3-carbonitrile, 2,5-dihydro-5-acetylaminomethylene-6-hydroxy-4-methyl-2-oxo- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
